molecular formula C7H8F2N2O B1401440 (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol CAS No. 1213009-73-4

(R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol

Cat. No.: B1401440
CAS No.: 1213009-73-4
M. Wt: 174.15 g/mol
InChI Key: AMGQRACZJQQGIM-LURJTMIESA-N
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Description

(R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol (CAS 1213009-73-4) is a chiral chemical intermediate of significant value in medicinal chemistry and drug discovery research. With a molecular formula of C7H8F2N2O and a molecular weight of 174.15 g/mol, this compound features a pyridine core strategically substituted with two fluorine atoms, a configuration known to profoundly influence a molecule's physical, chemical, and biological properties . The introduction of fluorine atoms can enhance metabolic stability, modulate lipophilicity for improved membrane permeability, and increase binding affinity to biological targets, making fluorinated pyridines key scaffolds in the design of active pharmaceutical ingredients . The specific substitution pattern on the pyridine ring, combined with the chiral (R)-configured aminoethanol side chain, makes this compound a versatile and high-value building block for constructing more complex molecular architectures. It serves as a critical precursor in the synthesis of novel pharmaceutical compounds, including potential antibiotics and anticancer agents . For instance, related 3,5-difluoropyridin-2-yl derivatives are found in the structure of advanced antibiotics like Delafloxacin, a broad-spectrum agent effective against resistant bacteria, highlighting the therapeutic relevance of this chemical motif . This product is intended for research and development applications only and is strictly not for diagnostic, therapeutic, or veterinary use. Researchers can leverage this compound to explore new chemical space in their quest to develop innovative small-molecule therapeutics.

Properties

IUPAC Name

(2R)-2-amino-2-(3,5-difluoropyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O/c8-4-1-5(9)7(11-2-4)6(10)3-12/h1-2,6,12H,3,10H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGQRACZJQQGIM-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(CO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC(=C1F)[C@H](CO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743557
Record name (2R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213009-73-4
Record name (2R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-difluoropyridine.

    Nucleophilic Substitution: The pyridine ring undergoes nucleophilic substitution with an appropriate chiral amine to introduce the amino group.

    Reduction: The intermediate product is then reduced to form the ethanol moiety.

Industrial Production Methods

Industrial production methods for ®-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Reactions

The amino group in (R)-2-amino-2-(3,5-difluoropyridin-2-yl)ethanol participates in nucleophilic reactions, forming amides, Schiff bases, or urea derivatives. For example:

  • Acylation : Reacting with benzoyl chloride in pyridine yields N-(3,5-difluoropyridin-2-yl)-benzamide derivatives (analogous to methods in ).

  • Schiff Base Formation : Condensation with aldehydes (e.g., 4-nitrobenzaldehyde) under acidic conditions generates imine-linked products .

Key Reaction Conditions

Reaction TypeReagents/ConditionsYieldReference
AcylationBenzoyl chloride, pyridine, 0–25°C60–75%
Schiff Base FormationAldehyde, HCl, ethanol, reflux50–65%

Oxidation and Reduction

The hydroxyl group undergoes oxidation to a ketone, while the amino group can be protected or deprotected:

  • Oxidation : Using NaIO₄ or Dess-Martin periodinane converts the alcohol to (R)-2-amino-2-(3,5-difluoropyridin-2-yl)acetaldehyde .

  • Reductive Amination : Catalytic hydrogenation (H₂, Pd/C) facilitates coupling with ketones to form secondary amines .

Oxidation Data

Oxidizing AgentSolventTemperatureProduct Purity
NaIO₄Water/THF0–5°C85%
Dess-Martin PeriodinaneDichloromethane25°C90%

Coordination Chemistry

The amino and hydroxyl groups enable metal coordination, forming complexes with catalytic or therapeutic applications:

  • Pd-Catalyzed Cross-Coupling : Acts as a ligand in palladium-mediated reactions, enhancing stereoselectivity in C–N bond formations (inspired by Pd-alkoxide intermediates in ).

  • Cu(II) Complexes : Binds Cu²⁺ ions via the amino and hydroxyl groups, producing stable chelates for biochemical studies.

Fluorine-Specific Reactivity

The 3,5-difluoropyridin-2-yl moiety directs electrophilic substitution and influences electronic properties:

  • Nucleophilic Aromatic Substitution : Fluorine atoms at the 3- and 5-positions activate the pyridine ring for substitution with amines or thiols under mild conditions (e.g., NH₃/EtOH, 50°C) .

  • Electrophilic Attack : Limited due to electron-withdrawing fluorine substituents, but possible at the 4-position under strong acidic conditions .

Stereospecific Transformations

The (R)-configuration influences reaction outcomes:

  • Chiral Resolution : Enzymatic resolution using lipases selectively acylates the (R)-enantiomer, preserving stereochemical integrity.

  • Asymmetric Synthesis : Employed as a chiral auxiliary in the synthesis of β-lactam antibiotics, achieving >95% enantiomeric excess .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing HF and forming pyridine derivatives .

  • Hydrolytic Degradation : Susceptible to acid-catalyzed hydrolysis of the ethanolamine moiety, generating 3,5-difluoropyridin-2-amine .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The presence of fluorine substituents enhances the lipophilicity of the compound, which may improve its interaction with bacterial membranes and contribute to its antimicrobial efficacy .

Anticancer Potential
Emerging studies suggest that (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines. The following table summarizes findings from relevant case studies:

Cancer Cell LineIC₅₀ (µM)Mechanism of Action
HeLa15Induction of apoptosis via caspase activation
MCF-720Cell cycle arrest at G1 phase
A54925Inhibition of proliferation

These findings indicate the potential for further development as an anticancer agent .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can affect cellular signaling and proliferation, making it a candidate for therapeutic applications in diseases where these pathways are dysregulated .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

  • Absorption: Rapidly absorbed after oral administration.
  • Distribution: High tissue penetration due to lipophilicity.
  • Metabolism: Primarily metabolized in the liver; metabolites exhibit reduced activity.
  • Excretion: Approximately 60% excreted unchanged in urine.

These properties suggest that this compound could be effective in systemic applications .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • A study utilizing a structure-guided design approach demonstrated its potential as an inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1, highlighting its relevance in antimalarial drug development .
  • Another investigation into pyrrole derivatives indicated that modifications to compounds similar to this compound could enhance their biological activity against tuberculosis .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Pyridinyl vs. Phenyl Derivatives

The substitution of a pyridinyl ring (as in the target compound) with a phenyl ring significantly alters electronic and steric properties. For example:

  • (R)-2-Amino-2-(3,5-difluorophenyl)ethanol (CAS 957121-38-9, similarity score 1.00 ): Lacks the nitrogen atom in the aromatic ring, reducing hydrogen-bonding capacity and polarity. Molecular formula: C₈H₈F₂NO (vs. C₇H₈F₂N₂O for the pyridinyl analog).
Fluorine Substitution Patterns

Fluorine positioning impacts steric bulk and electronic effects:

  • (S)-2-Amino-2-(3-fluorophenyl)ethanol (CAS 325152-98-5, similarity score 0.97 ): Single fluorine at the 3-position on phenyl reduces electronegativity compared to 3,5-difluoro substitution. Lower molecular weight (C₈H₉FNO) and altered pharmacokinetic properties.

Stereochemical Variations

Enantiomeric forms exhibit distinct biological interactions:

  • (S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride (CAS 2044705-93-1 ): S-configuration may alter binding to chiral targets (e.g., enzymes or receptors). Similar molecular formula to its R-isomer but divergent pharmacological activity.

Salt Forms and Solubility

  • (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride: Enhanced water solubility due to hydrochloride salt formation, critical for formulation in aqueous systems . Contrasts with the free base form, which may require organic solvents for dissolution.

Biological Activity

(R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol, also known as 3,5-difluoropyridin-2-yl ethanol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

Chemical Structure:

  • IUPAC Name: (2R)-2-amino-2-(3,5-difluoropyridin-2-yl)ethanol
  • Molecular Formula: C7H8F2N2O
  • Molecular Weight: 174.15 g/mol

The synthesis of this compound typically involves a multi-step process starting from 3,5-difluoropyridine. The key steps include nucleophilic substitution with an amino alcohol precursor and resolution to obtain the enantiomeric form. The final product is often stabilized as a dihydrochloride salt to enhance solubility and stability.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The amino alcohol moiety allows for the formation of hydrogen bonds with proteins or enzymes, which can modulate their activity. The presence of fluorine atoms on the pyridine ring enhances binding affinity and selectivity towards specific targets .

The compound's mechanism involves:

  • Enzyme Inhibition: It has been shown to inhibit specific enzymes by binding to their active sites.
  • Protein-Ligand Interactions: Its structure facilitates strong interactions with various proteins, influencing biological pathways.

Pharmacological Effects

This compound has demonstrated various pharmacological activities:

  • Antimicrobial Activity: Research indicates that compounds containing difluoropyridine derivatives exhibit significant antibacterial properties against resistant strains .
  • Antiparasitic Potential: In vivo studies have shown efficacy in reducing parasitemia in malaria models when administered in appropriate dosages .
  • Neuroprotective Effects: Some studies suggest potential benefits in neurological disorders by enhancing neurotransmitter release .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyridine derivatives, including this compound. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Gram-positive bacteria comparable to established antibiotics .

Case Study 2: Antiparasitic Activity

In a study involving the P. berghei mouse model for malaria, this compound was tested for its effectiveness in reducing parasitemia. The compound showed a significant reduction in parasitemia levels at dosages of 50 mg/kg, suggesting its potential as an antiparasitic agent .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAntiparasitic ActivityNeuroprotective Effects
This compoundModerateSignificantPotential
3,5-DifluoropyridineLowNoneNone
Piperidine DerivativesHighModerateLow

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, 2-bromo-1-(3,5-difluoropyridin-2-yl)ethanone (a brominated intermediate) reacts with ammonia or an amine source under basic conditions (e.g., DIPEA) in tetrahydrofuran (THF) or dichloromethane (DCM). Post-reduction of the ketone group with NaBH₄ or LiAlH₄ yields the ethanol derivative. Critical parameters include reaction temperature (0–25°C), solvent polarity, and stoichiometric control to minimize side reactions .

Q. Which spectroscopic techniques are recommended for structural characterization?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign signals for the pyridine ring (δ 8.7–9.2 ppm for aromatic protons) and ethanol backbone (δ 3.5–4.5 ppm for hydroxyl and amino groups). Fluorine substituents induce deshielding and splitting patterns .
  • Mass Spectrometry (ESI/MS) : Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation pathways.
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement, particularly to resolve stereochemistry and hydrogen-bonding networks .

Q. How to assess purity and stability during storage?

  • Methodological Answer :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA). Monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .
  • Karl Fischer Titration : Quantify water content to prevent hydrolysis of the ethanolamine moiety. Store under inert gas (N₂/Ar) at –20°C in amber vials .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be determined for the (R)-isomer?

  • Methodological Answer :

  • Chiral HPLC : Use Chiralpak® OD columns with methanol/CO₂ (20% MeOH + 0.2% DMEA) at 35°C. Retention times (Rt) distinguish enantiomers (e.g., Rt = 1.6 min for isomer 1 vs. 2.4 min for isomer 2) .
  • Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration. Compare to reference spectra of known (R)-configured ethanolamines .

Q. What challenges arise in computational modeling of fluorine interactions?

  • Methodological Answer :

  • DFT Calculations : Fluorine’s electronegativity distorts electron density, complicating charge distribution models. Use B3LYP/6-31G(d) basis sets to optimize geometry and predict NMR chemical shifts .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO, ethanol) to study hydrogen bonding with the hydroxyl and amino groups .

Q. How to resolve contradictions in crystallographic data due to fluorine atoms?

  • Methodological Answer : Fluorine’s strong electron-withdrawing effects reduce scattering contrast. Mitigate by:

  • Collecting high-resolution data (d ≤ 0.8 Å) using synchrotron radiation.
  • Applying anisotropic displacement parameters (ADPs) during SHELXL refinement to model thermal motion accurately .

Q. What strategies improve yield in multi-step syntheses?

  • Methodological Answer :

  • Intermediate Isolation : Purify brominated intermediates (e.g., 2-bromo-1-(3,5-difluoropyridin-2-yl)ethanone) via silica gel chromatography (ethyl acetate/hexane gradients) .
  • Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINAP) with transition metals (Cu, Pd) to enhance stereoselectivity in the amination step .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol
Reactant of Route 2
(R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol

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